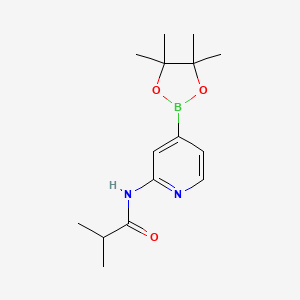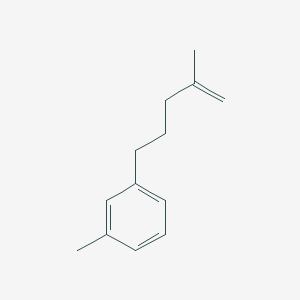![molecular formula C20H24N2O3 B1452646 Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate CAS No. 1214144-38-3](/img/structure/B1452646.png)
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Descripción general
Descripción
“Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 126787-17-5 . It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Aplicaciones Científicas De Investigación
Antimitotic Agents : A study by Temple and Rener (1992) discussed chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, noting its biological activity and potency in several systems, providing insights into similar compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Temple & Rener, 1992).
Reactions with Diethylaluminium Alkoxides : Hirabayashi, Sakakibara, and Ishii (1972) examined reactions of phenyl isocyanate with diethylaluminium alkoxide, leading to diethylaluminium derivatives of N-phenyl carbamate esters. This research provides context for understanding reactions involving compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Hirabayashi, Sakakibara, & Ishii, 1972).
Au(I)-Catalyzed Intramolecular Hydroamination : Zhang et al. (2006) studied the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which could be relevant for understanding the chemical behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Zhang et al., 2006).
Synthesis and Biological Activities of Carbamate Pesticides : Research by Bansal (2005) on carbamate pesticides, including a compound with a structure similar to Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate, highlights its potential use in agriculture (Bansal, 2005).
Oxidation of Hydroxamic Acids : A study by Boyland and Nery (1966) on the oxidation of alkyl or benzyl N-hydroxycarbamate could provide insights into the oxidative behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Boyland & Nery, 1966).
Propiedades
IUPAC Name |
benzyl N-[1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKJFWSBACSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



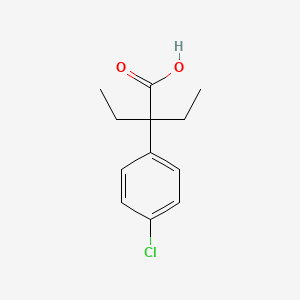
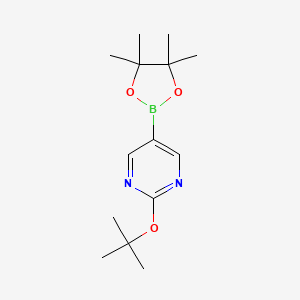
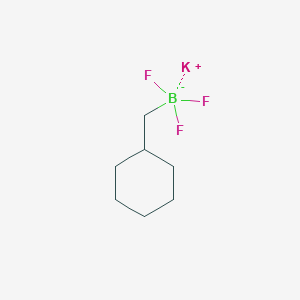
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
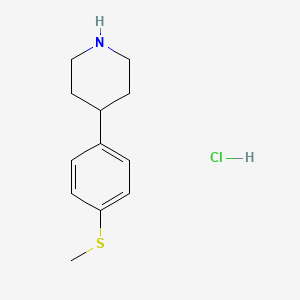
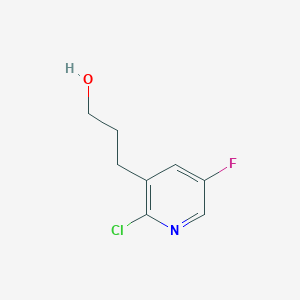
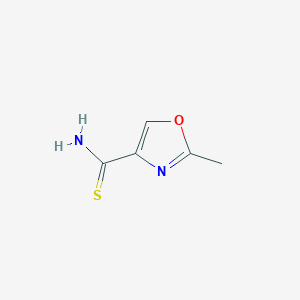
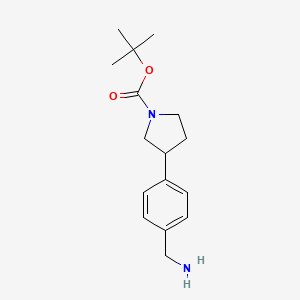
![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)
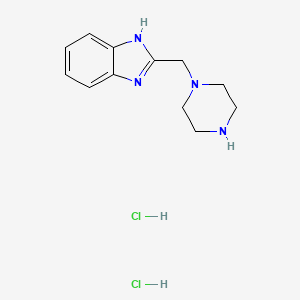
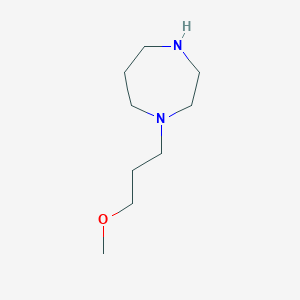
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)
